molecular formula C9H9BrO3 B2887300 (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 280752-78-5

(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B2887300
CAS No.: 280752-78-5
M. Wt: 245.072
InChI Key: GJEZMJKQOBAYTM-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS: 280752-78-5) is a chiral benzo[1,4]dioxine derivative of high interest in medicinal chemistry and anticancer drug discovery research. The compound serves as a key synthetic intermediate for the development of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors . PARP1 is a critical nuclear enzyme involved in DNA repair processes, and its inhibition is a validated strategy for potentiating chemo- and radio-therapy in cancer treatment, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations . Research has identified the 2,3-dihydrobenzo[b][1,4]dioxine scaffold as a tractable lead for PARP1 inhibitor development, with optimized compounds demonstrating potent inhibitory activity (IC50 values in the nanomolar range) . This bromo-methanol derivative provides researchers with a versatile building block for further chemical modifications, including analogue synthesis and scaffold hopping, to explore structure-activity relationships and enhance potency . The compound has a molecular formula of C 9 H 9 BrO 3 and a molecular weight of 245.07 g/mol . Enantiomerically pure (R)- and (S)- forms are also available (CAS 1263285-26-2 and 1263284-23-6, respectively) for stereospecific synthesis . Handle with care; this compound has associated hazard warnings . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-bromo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZMJKQOBAYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanol group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Bromine vs. Chlorine Substituents

  • 6-Bromo derivative : The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity due to its electron-withdrawing nature, making the compound suitable for Suzuki-Miyaura cross-coupling reactions. Its molecular weight (245.07) and bulkiness may influence solubility in polar solvents .
  • (R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1931925-48-2): Chlorine, being smaller and less polarizable than bromine, reduces steric hindrance but offers weaker leaving-group ability in substitution reactions. This derivative has a lower molecular weight (200.62) and may exhibit higher solubility in organic solvents .

Hydroxymethyl vs. Ketone/Carbonitrile Groups

  • This compound: The hydroxymethyl group enables oxidation to carboxylic acids or participation in esterification reactions. Its ¹H-NMR shows characteristic signals for the -CH2OH moiety (δ ~3.70–4.00 ppm) .
  • 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (CAS 49245-52): The ketone group (δC ~200 ppm in ¹³C-NMR) enhances electrophilicity, facilitating nucleophilic additions. This compound is used in thiosemicarbazone synthesis .
  • 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonitrile: The electron-withdrawing cyano group (-CN) directs EAS to specific positions and is valuable in constructing heterocyclic scaffolds .

Stereochemical Variations

  • (R)- and (S)-Enantiomers: and highlight enantiomerically pure forms (e.g., (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol). Stereochemistry impacts biological activity and chiral synthesis pathways. For example, (S)-configured derivatives may show distinct pharmacological profiles compared to (R)-forms .

Spectral Data Comparison

Compound ¹H-NMR Key Signals (δ, ppm) ¹³C-NMR Key Signals (δ, ppm)
This compound 4.90 (d), 4.48 (d, -CH2OH) 61.9 (-CH2OH)
(6-Chloro analog) 4.03–4.09 (-CH2OH) 44.5 (-CH2OH)
HMBc (6-propyl derivative) 6.80–0.93 (propyl) 142.7–61.9 (aromatic and -CH2OH)
2-Bromo-1-(benzodioxin-6-yl)ethanone 4.56 (s, CH2Br) 200.1 (C=O)

Biological Activity

(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, with the CAS number 1263285-26-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : Not available
  • Melting Point : Not available
  • Flash Point : 117.6 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer and viral infections. The compound's structure allows it to participate in multiple biochemical pathways.

Key Mechanisms:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against viruses such as Tobacco Mosaic Virus (TMV). For instance, certain structural modifications have been shown to enhance antiviral efficacy significantly .
  • Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored through various assays. Notably, it has shown promise in inhibiting the growth of several cancer cell lines, including those associated with breast and prostate cancers .

Case Studies and Experimental Data

A number of studies have investigated the biological activity of this compound and its derivatives:

StudyBiological ActivityCell Lines TestedIC₅₀ Values
Zhang et al. (2023)AnticancerHEPG2, MCF71.18 µM
MDPI Study (2022)Antiviral against TMVTMV-infected plants>40% inactivation at 500 mg/L
ACS Publications (2023)BRD4 InhibitionVarious cancer linesIC₅₀ not specified

Specific Findings

  • Antiviral Efficacy : In a study focusing on antiviral compounds, derivatives of (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin) showed over 40% effectiveness in inhibiting TMV at concentrations of 500 mg/L .
  • Anticancer Activity : In another investigation into anticancer properties, a derivative was found to be a potent inhibitor across several cancer cell lines with an IC₅₀ value lower than established chemotherapeutics such as doxorubicin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, and how can reaction conditions be optimized for higher yield?

  • Methodology : The compound is synthesized via oxidation of precursor molecules using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane under reflux. Key parameters for optimization include:

  • Temperature : Maintain reflux conditions (40–45°C) to balance reaction rate and side-product formation.
  • Catalyst stoichiometry : Adjust mCPBA concentration (1.2–1.5 equivalents) to minimize unreacted starting material.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>97%). Yield improvements are achievable by extending reaction time (8–12 hours) and inert atmosphere (N₂/Ar).

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C6, methanol group at C2). Key signals include aromatic protons (δ 6.8–7.2 ppm) and dihydrodioxin protons (δ 4.2–4.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion [M+H]⁺ at m/z 245.07 (C₉H₉BrO₃).
  • X-ray Crystallography : Resolve stereochemistry (R-configuration at C2) and intermolecular interactions.

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodology : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methanol group permits derivatization (e.g., oxidation to aldehydes, esterification). Example applications:

  • Suzuki Coupling : React with arylboronic acids to synthesize biaryl derivatives for drug discovery.
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to generate the corresponding aldehyde for Schiff base formation.

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the bromine substituent on reactivity?

  • Methodology :

  • DFT Studies : Employ B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (FMOs), electrostatic potential (ESP), and bond dissociation energies (BDEs). Compare with chloro/fluoro analogs to quantify halogen influence on nucleophilic attack sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize enhanced antimicrobial activity vs. non-brominated analogs.

Q. How do contradictory reports on the compound’s antimicrobial activity across studies arise, and how can they be resolved?

  • Methodology :

  • Variable Control : Standardize assay conditions (e.g., microbial strains, inoculum size, solvent controls).
  • Purity Validation : Use HPLC (>98% purity) to exclude impurities as confounding factors.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., MIC ranges: 8–32 µg/mL for S. aureus).

Q. What experimental designs are effective for studying the environmental fate of this compound?

  • Methodology :

  • Biodegradation Assays : Incubate with soil/water microcosms under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., debrominated products).
  • Ecotoxicity Testing : Use Daphnia magna or algal models to assess acute/chronic toxicity (EC₅₀ calculations).

Comparative Studies

Q. How does the biological activity of this brominated compound compare to its chloro and fluoro analogs?

  • Methodology :

  • Kinetic Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to rank potency: Br > Cl > F (due to bromine’s polarizability and hydrophobic interactions).
  • Thermodynamic Solubility : Use shake-flask method to correlate halogen size with bioavailability (logP: Br = 2.1, Cl = 1.8).

Methodological Recommendations

  • Synthetic Optimization : Use design-of-experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading).
  • Biological Assays : Pair in vitro studies with in silico ADMET predictions to prioritize derivatives for in vivo testing.
  • Environmental Studies : Apply QSAR models to predict persistence/bioaccumulation potential.

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